molecular formula C14H13N5O2 B13039660 1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13039660
M. Wt: 283.29 g/mol
InChI Key: ADLBKNFHIOUYGV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

The IUPAC name 1,6-dimethyl-3-(4-methylphenyl)pyrimido[5,4-e]triazine-5,7-dione systematically describes the compound’s architecture. The molecular formula C₁₄H₁₃N₅O₂ (molecular weight 283.29 g/mol) confirms a fused bicyclic system comprising pyrimidine and triazine rings. Key structural features include:

  • A pyrimido[5,4-e]triazine core with ketone groups at positions 5 and 7.
  • Methyl substituents at nitrogen atoms 1 and 6.
  • A p-tolyl (4-methylphenyl) group at position 3.

The SMILES notation CC1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C and InChIKey ADLBKNFHIOUYGV-UHFFFAOYSA-N provide unambiguous representations of connectivity and stereoelectronic properties. Comparative analysis with simpler pyrimidotriazines, such as pyrimido[5,4-e]triazine-5,7(6H,8H)-dione, reveals how alkyl and aryl substitutions modulate electronic and steric profiles.

Property Value
Molecular Formula C₁₄H₁₃N₅O₂
Molecular Weight 283.29 g/mol
Key Substituents 1,6-dimethyl; 3-(4-methylphenyl)
Aromatic System Bicyclic pyrimidotriazine

Historical Context of Pyrimidotriazine Derivatives in Heterocyclic Chemistry

Pyrimidotriazines belong to a broader class of nitrogen-rich heterocycles whose development paralleled advancements in synthetic methodology. Early work on pyridine and pyrimidine systems laid the groundwork for fused heterocycles, with the Hantzsch pyridine synthesis (1881) inspiring analogous strategies for triazine-containing compounds. The Chichibabin reaction (1924), originally devised for pyridines, was later adapted to access pyrimidotriazine scaffolds through cyclocondensation of aldehydes, ketones, and ammonia derivatives.

The discovery of bioactive pyrimidotriazines accelerated in the late 20th century, driven by their resemblance to purine and pteridine systems. For example, 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e]triazine-5,7(1H,6H)-dione (CID 322477) demonstrated early herbicidal activity, highlighting the role of halogenated aryl groups in agrochemical applications. Recent innovations, such as regioselective pyridazine synthesis via inverse-electron-demand Diels–Alder reactions, have further expanded the toolbox for functionalizing related heterocycles.

Significance in Contemporary Medicinal and Agricultural Chemistry Research

Pyrimidotriazine derivatives occupy a critical niche in drug discovery due to their ability to mimic endogenous substrates. The compound’s p-tolyl group enhances lipophilicity, potentially improving membrane permeability in pharmacological contexts. In agricultural chemistry, methyl substitutions at N1 and N6 may reduce metabolic degradation, prolonging herbicidal activity.

Medicinal Applications :

  • Anticancer Potential : Pyrimidine analogs exhibit cytotoxicity via DNA intercalation or kinase inhibition. The planar pyrimidotriazine core in 1,6-dimethyl-3-(p-tolyl) derivatives could enable similar interactions with topoisomerase enzymes.
  • Antimicrobial Activity : Structural analogs with electron-withdrawing groups show efficacy against Gram-positive bacteria, suggesting that the p-tolyl substituent might be optimized for target selectivity.

Agricultural Applications :

  • Herbicidal Activity : Chlorinated derivatives like CID 322477 inhibit plant growth by disrupting chlorophyll biosynthesis, a mechanism potentially modifiable through aryl group engineering.
  • Synthetic Flexibility : The regioselective synthesis of trisubstituted pyridazines provides a template for developing new pyrimidotriazine-based agrochemicals with reduced regioisomer formation.
Application Domain Structural Feature Utilized Potential Mechanism
Anticancer Agents Fused aromatic core Topoisomerase inhibition
Antibacterial Compounds p-Tolyl substitution Cell wall synthesis disruption
Herbicides Halogenated aryl groups Chlorophyll biosynthesis interference

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

1,6-dimethyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O2/c1-8-4-6-9(7-5-8)11-15-10-12(19(3)17-11)16-14(21)18(2)13(10)20/h4-7H,1-3H3

InChI Key

ADLBKNFHIOUYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C

Origin of Product

United States

Preparation Methods

Classical Cyclization via Hydrazone Intermediates

A widely reported and efficient method involves the condensation of aryl hydrazines with aldehydes to form hydrazones, which subsequently react with nitrouracil derivatives to yield the target pyrimido[5,4-e]triazine-5,7-diones.

Stepwise process:

  • Step 1: Formation of aryl hydrazone by refluxing phenylhydrazine (or substituted aryl hydrazines such as p-tolylhydrazine) with an aldehyde (e.g., p-tolualdehyde) in ethanol. The hydrazone precipitates upon cooling.

  • Step 2: Reaction of the hydrazone with 6-chloro-3-methyl-5-nitrouracil, which is prepared by nitration of 6-chloro-3-methyluracil. This step forms a hydrazinyl-nitrouracil intermediate.

  • Step 3: Cyclization of the intermediate to the pyrimido[5,4-e]triazine-5,7-dione core by treatment with zinc and ammonium chloride in refluxing 50% aqueous ethanol under vigorous stirring and air exposure.

This method allows incorporation of aryl substituents at the N1 position and is adaptable to various aryl groups, including p-tolyl, expanding the compound scope.

Base-Mediated Hydrolysis and Recrystallization

Another preparative approach involves treating the 1,6-dimethyl-3-(p-tolyl)pyrimido[5,4-e]triazine-5,7-dione with aqueous sodium hydroxide (10%) under stirring at room temperature or elevated temperatures (60–70 °C) for 15–45 minutes to 1 day, depending on the derivative.

  • After base treatment, the solution is neutralized with hydrochloric acid under cooling.
  • The resultant solid is filtered, washed with water, and recrystallized from ethanol/water mixtures to afford pure 6-azapurine derivatives as colorless needles.

This method is used for purification and conversion of related derivatives but can also assist in the preparation of certain substituted analogues.

Palladium-Catalyzed Coupling Reactions

Recent advances include palladium-catalyzed cross-coupling reactions to introduce amino or thio substituents at the 3-position of the pyrimido[5,4-e]triazine-5,7-dione core.

  • A catalyst system comprising palladium(II) acetate and xantphos ligand in p-dioxane is prepared.
  • The catalyst solution is combined with substrates including halogenated pyrimidotriazinedione intermediates and amines or thiols.
  • Heating at reflux for 2 hours leads to substitution and formation of functionalized derivatives.

Though this method is more focused on derivatives with amino or thio groups, it demonstrates the versatility of the core structure for further functionalization.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Hydrazone Condensation + Cyclization Aryl hydrazine + aldehyde; 6-chloro-3-methyl-5-nitrouracil; Zn/NH4Cl in 50% aq EtOH reflux Several hours total 70–80 Broad scope for aryl substituents; efficient
Base-Mediated Hydrolysis and Recrystallization 10% NaOH aqueous, room temp or 60–70 °C; neutralization with HCl; EtOH/H2O recrystallization 15 min to 1 day 46–77 Used for purification and some derivative synthesis
Pd-Catalyzed Coupling Pd(OAc)2, xantphos, p-dioxane, reflux; amines or thiols 2 hours 47–78 Allows introduction of amino/thio groups; derivative synthesis

Detailed Research Findings and Notes

  • The hydrazone-based approach is the most classical and widely used, providing a straightforward route to the bicyclic core with various substituents, including the p-tolyl group at the 3-position.

  • Base treatment conditions are mild and allow selective hydrolysis or modification of substituents, facilitating the isolation of pure compounds by crystallization.

  • Palladium-catalyzed methods are more recent and enable the introduction of diverse functional groups, expanding the chemical space for medicinal chemistry applications.

  • The nitrouracil intermediate is key to the cyclization step and is prepared by nitration of commercially available 6-chloro-3-methyluracil, a critical precursor in the synthesis.

  • Yields vary depending on substituents and reaction conditions but generally range from moderate to high (46% to 80%), indicating good synthetic efficiency.

Chemical Reactions Analysis

1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidotriazine core are replaced with other groups.

Scientific Research Applications

1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

The biological and chemical profiles of 1,6-dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be contextualized by comparing it to structurally analogous pyrimidotriazine derivatives (Table 1).

Table 1: Comparative Analysis of Key Pyrimidotriazine Derivatives

Compound Name Substituents (Position 3) Key Biological Activities Potency (IC₅₀/EC₅₀) Reference ID
1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione p-Tolyl (4-methylphenyl) Anticancer (β-catenin/TCF antagonism), enzyme inhibition (CBS) Not reported (structural analog data)
Toxoflavin (NSC67078) None (unsubstituted) CBS/CSE inhibition, antibacterial, antifungal, herbicidal CBS inhibition: ~μM range
CH-004 (3-Benzyl-toxoflavin) Benzyl Enhanced CBS inhibition, anticancer (colon cancer xenografts) IC₅₀: Low μM range
Walrycin B 4-(Trifluoromethyl)phenyl WalR response regulator inhibition (bactericidal), antibacterial WalR inhibition: Dose-dependent
3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimidotriazine-5,7-dione 4-(2-Diethylaminoethoxy)phenyl β-catenin/TCF antagonism (anticancer) IC₅₀: 0.016 mM
8-Propylpyrimidotriazine-5,7-dione derivatives Propyl + aryl groups Cytotoxicity (MCF-7, HCT-8 cancer cells), antimicrobial IC₅₀: 2.67 μM (HepG-2)
Cytoprotective pyrimidotriazine derivatives Varied aryl substituents Protection against rotenone toxicity (neurodegeneration models) EC₅₀: 0.016–0.1 μM
Structural and Functional Differences
  • Substituent Effects : The p-tolyl group in the target compound may enhance lipophilicity and β-catenin/TCF antagonism compared to unsubstituted toxoflavin, as seen in derivatives with aryl substituents like 4-(trifluoromethyl)phenyl (Walrycin B) or benzyl (CH-004) .
  • Enzyme Inhibition : While toxoflavin inhibits both cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) with moderate selectivity (3-fold lower potency for CSE), CH-004 (3-benzyl-toxoflavin) shows improved CBS inhibition, suggesting that bulkier substituents enhance target specificity .
  • Anticancer Activity: Derivatives with extended aryl groups (e.g., 4-(2-diethylaminoethoxy)phenyl) exhibit superior β-catenin/TCF antagonism (IC₅₀: 0.016 mM) compared to simpler analogs, indicating the importance of electron-donating and bulky substituents for DNA-interaction or protein-binding .
Pharmacokinetic and Toxicity Profiles
  • Cytoprotective Derivatives : Pyrimidotriazines with polar substituents (e.g., hydroxyl or methoxy groups) demonstrate improved metabolic stability in rat microsomes and aqueous solubility, critical for CNS-targeted therapies .
  • Toxicity : Toxoflavin and its analogs exhibit acute toxicity in mice (LD₅₀: 8.4 mg/kg orally), primarily causing renal and gastrointestinal damage, whereas cytoprotective derivatives show higher safety margins (CC₅₀/EC₅₀ ratio >90) .

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